![molecular formula C22H25N3O5S2 B2433824 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865161-32-6](/img/structure/B2433824.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Synthesis Methods : This compound and its derivatives have been synthesized through various methods. For example, Bobeldijk et al. (1990) discussed a simple and high-yield synthesis method starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990). Similarly, Saeed and Rafique (2013) synthesized novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides (Saeed & Rafique, 2013).
Chemical Properties : Research by Hemphill, Müller, and Müller (2007) on thiazolides, a class of compounds including the mentioned benzamide, discusses their structure-function relationship in treating parasitic infections (Hemphill, Müller, & Müller, 2007).
Potential Therapeutic Uses
Cancer Research : The compound has been explored for its potential anticancer properties. For instance, Hour et al. (2007) synthesized derivatives and assessed their cytotoxicity against various cancer cell lines (Hour et al., 2007).
Antimicrobial Applications : Various studies have evaluated the antimicrobial properties of derivatives. Chawla (2016) synthesized thiazole derivatives and reported on their antimicrobial activity (Chawla, 2016).
Neuroleptic Activity : Some studies, like that by Iwanami et al. (1981), have explored the neuroleptic activity of related benzamides, providing insights into potential psychiatric applications (Iwanami et al., 1981).
Antipsychotic Potential : Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of similar compounds, which suggests their potential as antipsychotic agents (Högberg et al., 1990).
Radioligand Applications : Brown-Proctor et al. (1999) prepared a carbon-11 labeled form for in vivo studies as a radioligand for acetylcholinesterase, which has implications in neurological research (Brown-Proctor et al., 1999).
Additional Applications
Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives containing benzenesulfonamide for use in photodynamic therapy, an area of research relevant to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Effect : Jafar et al. (2017) investigated the antifungal effects of derivatives containing heterocyclic compounds, highlighting another potential therapeutic application (Jafar et al., 2017).
Propiedades
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-14-13-25-19-10-7-17(30-2)15-20(19)31-22(25)23-21(26)16-5-8-18(9-6-16)32(27,28)24-11-3-4-12-24/h5-10,15H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVFHAXWLQYJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2433741.png)
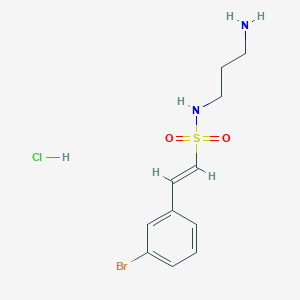

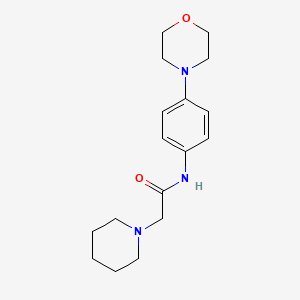
![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)

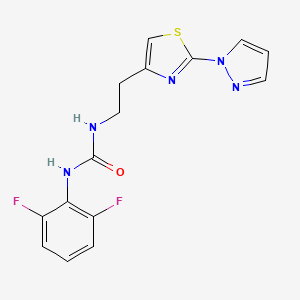
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)
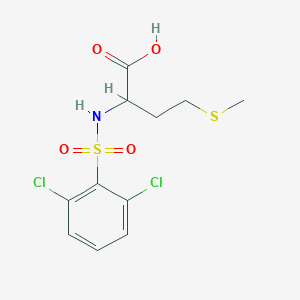
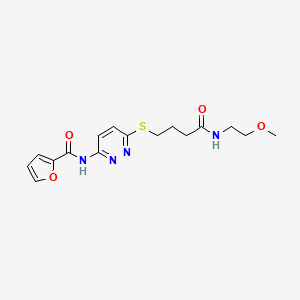

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)
